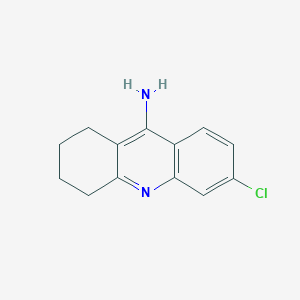![molecular formula C21H18O4 B3329351 9,9-Bis[(acryloyloxy)methyl]fluorene CAS No. 583036-99-1](/img/structure/B3329351.png)
9,9-Bis[(acryloyloxy)methyl]fluorene
Descripción general
Descripción
9,9-Bis[(acryloyloxy)methyl]fluorene is an organic compound with the molecular formula C21H18O4 and a molecular weight of 334.37 g/mol . This compound is characterized by the presence of two acryloyloxy groups attached to a fluorene core, making it a versatile molecule in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Bis[(acryloyloxy)methyl]fluorene typically involves the reaction of fluorene with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 9,9-Bis[(acryloyloxy)methyl]fluorene undergoes various chemical reactions, including:
Polymerization: The acryloyloxy groups can undergo radical polymerization to form cross-linked polymers.
Common Reagents and Conditions:
Radical Initiators: Benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate polymerization reactions.
Acidic or Basic Catalysts: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products:
Carboxylic Acids: Resulting from the hydrolysis of the ester bonds.
Aplicaciones Científicas De Investigación
9,9-Bis[(acryloyloxy)methyl]fluorene has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of advanced polymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its potential in creating hydrogels for tissue engineering and regenerative medicine.
Industry: Utilized in the production of photoresists for photolithography in semiconductor manufacturing.
Mecanismo De Acción
The mechanism of action of 9,9-Bis[(acryloyloxy)methyl]fluorene primarily involves its ability to undergo polymerization and form cross-linked networks. The acryloyloxy groups participate in radical polymerization, leading to the formation of stable polymers. These polymers can interact with various molecular targets, depending on their functionalization and application .
Comparación Con Compuestos Similares
9,9-Bis[(methacryloyloxy)methyl]fluorene: Similar structure but with methacryloyloxy groups instead of acryloyloxy groups.
9,9-Bis[(acryloyloxy)ethyl]fluorene: Similar structure but with ethyl linkers instead of methylene linkers.
Uniqueness: 9,9-Bis[(acryloyloxy)methyl]fluorene is unique due to its specific combination of acryloyloxy groups and fluorene core, which imparts distinct properties such as high thermal stability and the ability to form highly cross-linked polymers .
Propiedades
IUPAC Name |
[9-(prop-2-enoyloxymethyl)fluoren-9-yl]methyl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-3-19(22)24-13-21(14-25-20(23)4-2)17-11-7-5-9-15(17)16-10-6-8-12-18(16)21/h3-12H,1-2,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCWDGHNCOLGHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1(C2=CC=CC=C2C3=CC=CC=C31)COC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-Methoxy-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B3329272.png)



![(6R,7S)-7-(2-chloroacetamido)-7-methoxy-3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3329307.png)
![Methyl 6-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B3329309.png)
![2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B3329310.png)

![1-oxaspiro[2.3]hexane-5-carbonitrile](/img/structure/B3329331.png)
![(8As)-3,8a-dimethyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyrazin-5-one](/img/structure/B3329333.png)
![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde](/img/structure/B3329344.png)
![(3AS,6R,7R,7aS)-3a-(hydroxymethyl)-2,2-dimethyltetrahydro-5H-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B3329345.png)


